molecular formula C15H13F3N6O2S2 B10934091 methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10934091
M. Wt: 430.4 g/mol
InChI Key: FGIDJZDDRKPJHG-FBCYGCLPSA-N
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Description

METHYL 1-({[4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of various functional groups, including a pyrazole ring, a triazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-({[4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the triazole ring via azide-alkyne cycloaddition.
  • Incorporation of the thiophene ring through cross-coupling reactions.
  • Functionalization of the compound with methyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-({[4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 1-({[4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole, triazole, and thiophene derivatives with comparable structural features.

Uniqueness

The uniqueness of METHYL 1-({[4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H13F3N6O2S2

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H13F3N6O2S2/c1-9-4-6-27-11(9)7-19-24-13(15(16,17)18)20-21-14(24)28-8-23-5-3-10(22-23)12(25)26-2/h3-7H,8H2,1-2H3/b19-7+

InChI Key

FGIDJZDDRKPJHG-FBCYGCLPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NN=C2SCN3C=CC(=N3)C(=O)OC)C(F)(F)F

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NN=C2SCN3C=CC(=N3)C(=O)OC)C(F)(F)F

Origin of Product

United States

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